molecular formula C11H16N2O4 B8800859 1-(Dimethylamino)-3-(4-nitrophenoxy)propan-2-ol CAS No. 260045-39-4

1-(Dimethylamino)-3-(4-nitrophenoxy)propan-2-ol

Cat. No. B8800859
CAS RN: 260045-39-4
M. Wt: 240.26 g/mol
InChI Key: PCCRZPIJPREQTI-UHFFFAOYSA-N
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Description

1-(Dimethylamino)-3-(4-nitrophenoxy)propan-2-ol is a useful research compound. Its molecular formula is C11H16N2O4 and its molecular weight is 240.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Dimethylamino)-3-(4-nitrophenoxy)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Dimethylamino)-3-(4-nitrophenoxy)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

260045-39-4

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

IUPAC Name

1-(dimethylamino)-3-(4-nitrophenoxy)propan-2-ol

InChI

InChI=1S/C11H16N2O4/c1-12(2)7-10(14)8-17-11-5-3-9(4-6-11)13(15)16/h3-6,10,14H,7-8H2,1-2H3

InChI Key

PCCRZPIJPREQTI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(COC1=CC=C(C=C1)[N+](=O)[O-])O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-(4-nitrophenoxymethyl)-oxirane (0.1 mol, 19.52 g) in methanol (150 mL) and dimethyl formamide (50 mL) was added a 2 M solution of dimethylamine in methanol (0.2 mol, 100 mL), and the mixture was stirred at rt overnight. The solvent was evaporated, and the residue was dissolved in a mixture of methylene chloride (300 mL) and methanol (30 mL). A portion of 1 N HCl in diethyl ether (150 mL) was added dropwise, and an oil formed. The oil was separated (ethereal layer was decanted), and the oil was dried under vacuum, yielding 1-dimethylamino-3-(4-nitro-phenoxy)-propan-2-ol (16.6 g) as its hydrochloride salt. MS (ES+) m/z: 240.9 (M+H+). The compound was used as such for the next reaction.
Quantity
19.52 g
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reactant
Reaction Step One
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solution
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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150 mL
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50 mL
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solvent
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100 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

1-(4-Nitrophenoxy)-2,3-epoxypropane (Reference Example B-1, 4.3 g) was dissolved in methanol (30 ml) and DMF (10 ml). Dimethylamine (2M solution in methanol, 17 ml) was added and the mixture was stirred at ambient temperature overnight. The reaction mixture was evaporated to dryness and the residue was dissolved in saturated sodium bicarbonate solution and EtOAc. The EtOAc layer was separated and Washed twice with saturated brine, dried over anhydrous sodium sulphate, filtered and evaporated to give the title product as an oil that slowly crystallised under high vacuum (4.79 g, 89.9%). NMR (CDCl3, 300 MHz): 2.33 (s, 6H), 2.98 (m, 1H), 2.54 (m, 1H), 4.00 (m, 3 H), 7.00 (d, 2H), 8.20 (d, 2H); m/z: (ES+) 241 (MH+).
Quantity
4.3 g
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reactant
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17 mL
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reactant
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30 mL
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solvent
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10 mL
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solvent
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Synthesis routes and methods III

Procedure details

4-(2,3-Epoxypropoxy)nitrobenzene (obtained as described in Synthetic Communications, 1994, 24, 833; 4.3 g,) was dissolved in methanol (30 ml) and DMF (10 ml). A solution of dimethylamine in methanol (2M, 17 ml) was added and the mixture was stirred overnight. Volatile material was removed by evaporation and the residue was partitioned between saturated sodium bicarbonate (100 ml) and ethyl acetate (100 ml). The organic layer was separated and washed with saturated sodium chloride (2×100 ml) and dried (MgSO4). Concentration gave the product as an oil that slowly crystallised under high vacuum (4.79 g, 89.9%). NMR (CDCl3): 2.33 (s, 6H), 2.98 (m, 1H), 2.54 (m, 1H), 4.00 (m, 3H), 7.00 (d, 2H), 8.20 (d, 2H); MS (M+H)+: 241.
Quantity
4.3 g
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reactant
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30 mL
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solvent
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0 (± 1) mol
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reactant
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17 mL
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Quantity
10 mL
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Reaction Step Three

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